molecular formula C20H14BrN3 B1667560 Apoptosis inducer 5d CAS No. 60925-00-0

Apoptosis inducer 5d

Cat. No. B1667560
CAS RN: 60925-00-0
M. Wt: 376.2 g/mol
InChI Key: TZHWETVMXQTIER-UHFFFAOYSA-N
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Description

Apoptosis inducer 5d is a novel inducer of cell death by activating apoptosis in cancer cells.

Scientific Research Applications

1. Cancer Treatment and Apoptosis Induction

Research on apoptosis inducers like 5d has predominantly focused on cancer treatment. Apoptosis, a form of programmed cell death, is crucial for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer initiation and progression. Targeted proapoptotic therapies have emerged, aiming to manipulate the apoptotic process in cancer cells more directly and selectively. One such agent is recombinant human apoptosis ligand 2/tumor necrosis factor-related apoptosis-inducing ligand (rhApo2L/TRAIL). This agent activates proapoptotic receptors DR4 and DR5, inducing apoptosis in a wide range of human cancer cell lines while sparing most normal cells. Studies suggest rhApo2L/TRAIL exhibits antitumor activity and cooperates with certain conventional and targeted therapies. Preliminary clinical trial data indicate general safety and potential antitumor activity, leading to ongoing clinical assessments of its efficacy in combination with established cancer treatments (Ashkenazi, Holland, & Eckhardt, 2008).

2. Discovery and Structural Insights

The search for new apoptosis inducers led to the discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as potential anticancer agents. Specifically, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) was identified through caspase- and cell-based high-throughput screening assays. This compound showed good activity against certain breast and colorectal cancer cell lines and induced apoptosis by causing cell cycle arrest. Structure-activity relationship (SAR) studies highlighted the importance of the 3-phenyl and 5-aryl groups for activity, leading to the development of compounds like 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) with in vivo activity in tumor models. The molecular target for these compounds was identified as TIP47, an IGF II receptor binding protein. This discovery pathway highlights the potential of cell-based chemical genetics approaches in identifying novel apoptosis inducers and their molecular targets (Zhang et al., 2005).

3. Applications in Agriculture

Beyond human health, apoptosis inducers have found applications in agriculture. Piperazine-tailored ursolic acid (UA) hybrids were developed to target phytopathogens like Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri by inducing apoptosis. These compounds showed significant antibacterial activity, surpassing that of UA and positive controls. The compounds managed bacterial blight in vivo and induced distinct apoptotic behaviors in bacteria. This innovative approach to managing bacterial infections in agriculture via apoptosis inducers highlights the versatility of these compounds beyond human health applications (Wang et al., 2020).

properties

CAS RN

60925-00-0

Product Name

Apoptosis inducer 5d

Molecular Formula

C20H14BrN3

Molecular Weight

376.2 g/mol

IUPAC Name

3-[1-(4-bromophenyl)-5-phenylpyrazol-3-yl]pyridine

InChI

InChI=1S/C20H14BrN3/c21-17-8-10-18(11-9-17)24-20(15-5-2-1-3-6-15)13-19(23-24)16-7-4-12-22-14-16/h1-14H

InChI Key

TZHWETVMXQTIER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Apoptosis inducer 5d

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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